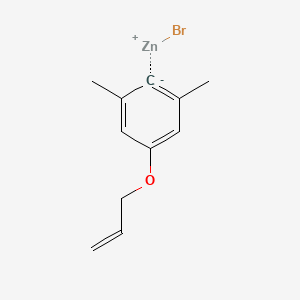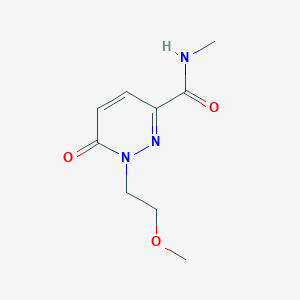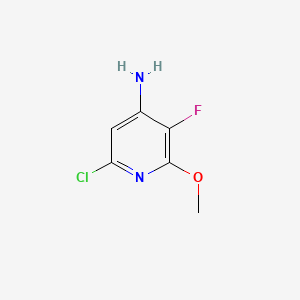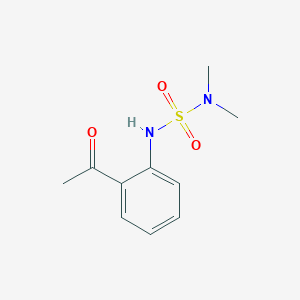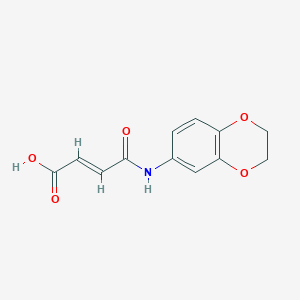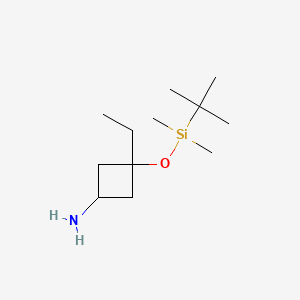
cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is a synthetic organic compound characterized by its unique cyclobutane ring structure. The presence of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl group or the ethyl group using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The cyclobutane ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-propylcyclobutan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is unique due to the specific combination of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring
Propriétés
Formule moléculaire |
C12H27NOSi |
|---|---|
Poids moléculaire |
229.43 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C12H27NOSi/c1-7-12(8-10(13)9-12)14-15(5,6)11(2,3)4/h10H,7-9,13H2,1-6H3 |
Clé InChI |
NPVXLXOQPBTJLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C1)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)

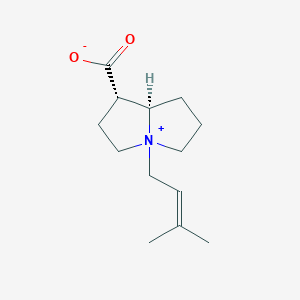
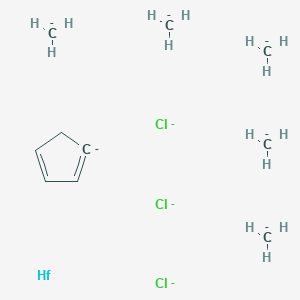
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)

![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
